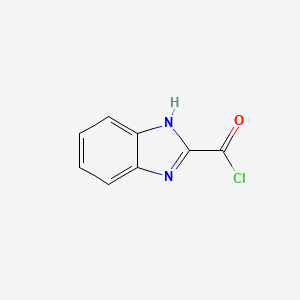

1H-benzimidazole-2-carbonyl chloride

Übersicht

Beschreibung

The compound 1H-benzimidazole-2-carbonyl chloride is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, is synthesized and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectra . This compound is used as a catalyst for the synthesis of tetrahydropyridine, demonstrating the versatility of benzimidazole derivatives in catalysis . Another method involves the N-C coupling reactions of 1H-benzo[d]imidazol-2(3H)-one with activated aromatic dihalides to produce polymers containing 2H-benzimidazol-2-one units . Additionally, selenium-catalyzed reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide has been used to synthesize 2-aryl-1H-benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic and computational techniques. For example, the structure of 2-chloromethyl-1H-benzimidazole hydrochloride was determined using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . The compound crystallizes in a monoclinic space group and forms an infinite chain structure through intermolecular hydrogen bonds . DFT calculations, including NBO and FMO analyses, provide insights into the electronic structure of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives participate in a range of chemical reactions. The ionic liquid derivative mentioned earlier is used as a catalyst for the synthesis of highly functionalized tetrahydropyridine via a multi-component condensation reaction . The reductive N-heterocyclization reaction catalyzed by selenium is another example of a chemical transformation involving benzimidazole derivatives, leading to the formation of 2-aryl-1H-benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, polymers containing 2H-benzimidazol-2-one units exhibit high glass transition temperatures and good thermal stability, with the homopolymer showing a Tg of 348 °C . These polymers are also soluble in various organic solvents and can form transparent, flexible films . The crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile reveals intramolecular hydrogen bonding and intermolecular C–H⋯N hydrogen bonds, which dictate the crystal packing .

Safety And Hazards

Safety information for “1H-benzimidazole-2-carbonyl chloride” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Recent advances in the synthesis of benzimidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include expanding the functional group compatibility of the process and resultant substitution patterns around the ring .

Eigenschaften

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICFMKLYLHIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379950 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-2-carbonyl chloride | |

CAS RN |

30183-14-3 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)